molecular formula C11H15N5O4S B12387822 2'-Deoxy-8-methylthioguanosine

2'-Deoxy-8-methylthioguanosine

Cat. No.: B12387822
M. Wt: 313.34 g/mol
InChI Key: BNMGNOHWLDCZKX-HSUXUTPPSA-N
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Description

2’-Deoxy-8-methylthioguanosine is a purine nucleoside analog known for its broad antitumor activity. It targets indolent lymphoid malignancies and exhibits anticancer mechanisms by inhibiting DNA synthesis and inducing apoptosis .

Preparation Methods

The synthesis of 2’-Deoxy-8-methylthioguanosine involves several steps. The compound is typically synthesized through a series of chemical reactions that include protection and deprotection of functional groups, as well as nucleophilic substitution reactions. Industrial production methods may involve optimizing these reactions for higher yield and purity .

Chemical Reactions Analysis

2’-Deoxy-8-methylthioguanosine undergoes various chemical reactions, including:

    Oxidation: This reaction can modify the sulfur atom in the compound.

    Reduction: This reaction can affect the nucleoside’s functional groups.

    Substitution: Common reagents for substitution reactions include nucleophiles like thiols and amines. .

Scientific Research Applications

2’-Deoxy-8-methylthioguanosine has several scientific research applications:

Mechanism of Action

The mechanism of action of 2’-Deoxy-8-methylthioguanosine involves the inhibition of DNA synthesis and the induction of apoptosis. It targets specific molecular pathways involved in cell cycle regulation and DNA repair, leading to the death of cancer cells .

Comparison with Similar Compounds

2’-Deoxy-8-methylthioguanosine is unique compared to other purine nucleoside analogs due to its specific modifications, which enhance its antitumor activity. Similar compounds include:

Properties

Molecular Formula

C11H15N5O4S

Molecular Weight

313.34 g/mol

IUPAC Name

2-amino-9-[(2R,4R,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-8-methylsulfanyl-1H-purin-6-one

InChI

InChI=1S/C11H15N5O4S/c1-21-11-13-7-8(14-10(12)15-9(7)19)16(11)6-2-4(18)5(3-17)20-6/h4-6,17-18H,2-3H2,1H3,(H3,12,14,15,19)/t4-,5-,6-/m1/s1

InChI Key

BNMGNOHWLDCZKX-HSUXUTPPSA-N

Isomeric SMILES

CSC1=NC2=C(N1[C@H]3C[C@H]([C@H](O3)CO)O)N=C(NC2=O)N

Canonical SMILES

CSC1=NC2=C(N1C3CC(C(O3)CO)O)N=C(NC2=O)N

Origin of Product

United States

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